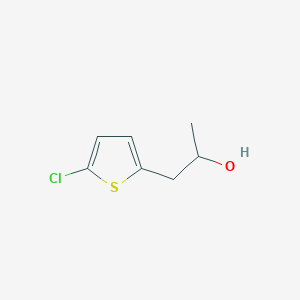

1-(5-Chlorothiophen-2-yl)propan-2-ol

Description

Contextualizing Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene is a five-membered aromatic ring containing a single sulfur atom. This structural motif is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in a multitude of biologically active compounds and approved drugs. uni.luuni.lu Thiophene derivatives are known to exhibit a vast spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, antipsychotic, and anticancer activities. chemicalbook.combldpharm.comuni.lu The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, mimicking the benzene moiety in biological systems while often conferring improved properties such as enhanced potency or better metabolic profiles.

Beyond pharmaceuticals, thiophene-based molecules are integral to material science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers. uni.lu Their utility also extends to agrochemicals and dyes. bldpharm.com In synthetic organic chemistry, thiophenes are valuable intermediates and building blocks for constructing more complex molecules due to the ring's reactivity and the various methods available for its functionalization. reactory.app

Rationale for Investigating 1-(5-Chlorothiophen-2-yl)propan-2-ol

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the well-established principles of medicinal chemistry and drug discovery. The investigation of this molecule is likely driven by the exploration of structure-activity relationships (SAR). reactory.app

The core scaffold, 5-chlorothiophene, is a crucial intermediate in the synthesis of several important pharmaceuticals. Most notably, 5-chlorothiophene-2-carboxylic acid is a key building block for Rivaroxaban, a widely used anticoagulant medication. The established biological relevance of this chlorinated thiophene core provides a strong impetus for synthesizing and evaluating new derivatives.

The "propan-2-ol" side chain represents a specific modification to this core. In drug design, chemists systematically create analogues of a lead compound to understand how different functional groups affect its biological activity, selectivity, and pharmacokinetic properties. The synthesis of this compound would likely start from the corresponding ketone, 1-(5-chlorothiophen-2-yl)propan-2-one, via a reduction reaction. uni.lu By preparing and testing a series of related alcohols, ketones, amines, and other derivatives, researchers can build a comprehensive SAR profile to identify candidates with optimal therapeutic potential. reactory.app The existence of numerous commercially available, closely related analogues underscores this approach of systematically modifying the side chain attached to the 5-chlorothiophene ring.

Overview of Key Research Areas Pertaining to this compound and Related Scaffolds

The primary research area for a compound like this compound is medicinal chemistry. Given the broad bioactivity of thiophenes, this molecule and its relatives could be investigated for a variety of therapeutic applications:

Anticancer Agents: Many thiophene derivatives have been studied for their potential to inhibit cancer cell growth. chemicalbook.com

Anti-inflammatory Drugs: The thiophene ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). bldpharm.com

Antimicrobial Agents: Thiophene-based compounds have shown efficacy against various bacterial and fungal pathogens. chemicalbook.com

Central Nervous System (CNS) Active Agents: The scaffold is also found in drugs targeting the CNS, such as antipsychotics and anticonvulsants. bldpharm.com

A second key research area is synthetic chemistry . Compounds like this compound serve as valuable intermediates. The hydroxyl group of the propan-2-ol moiety is a versatile functional handle that can be used for further chemical transformations, allowing for the construction of more complex and diverse molecular architectures. This enables the creation of libraries of related compounds for high-throughput screening in drug discovery campaigns. reactory.app

Chemical Data of this compound and Related Compounds

The following table summarizes key chemical data for the title compound and its structurally related precursors and isomers. Data for the title compound is predicted, while data for related compounds is based on available catalog information.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Structure |

| This compound | C₇H₉ClOS | 176.66 | Not available | |

| 1-(5-Chlorothiophen-2-yl)propan-2-one uni.lu | C₇H₇ClOS | 174.65 | 626207-84-1 | |

| 2-(5-Chlorothiophen-2-yl)propan-2-ol bldpharm.com | C₇H₉ClOS | 176.67 | 62119-82-8 | |

| 1-(5-Chlorothiophen-2-yl)ethan-1-ol | C₆H₇ClOS | 162.64 | 125712-84-7 | |

| 5-Chlorothiophene-2-carboxylic acid | C₅H₃ClO₂S | 162.59 | 24065-33-6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c1-5(9)4-6-2-3-7(8)10-6/h2-3,5,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIQWSAXTHHQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 5 Chlorothiophen 2 Yl Propan 2 Ol

Established Synthetic Routes to 1-(5-Chlorothiophen-2-yl)propan-2-ol

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone precursor, 1-(5-Chlorothiophen-2-yl)propan-1-one. The preparation of this precursor is a critical step that relies on chemo- and regioselective strategies to ensure the correct placement of functional groups on the thiophene (B33073) ring.

Reduction Strategies for 1-(5-Chlorothiophen-2-yl)propan-1-one to this compound

The conversion of 1-(5-Chlorothiophen-2-yl)propan-1-one to this compound is a standard reduction of a ketone to a secondary alcohol. This transformation is commonly accomplished using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH4) is a frequently used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comncert.nic.in The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. umn.edu

Alternatively, lithium aluminum hydride (LiAlH4) can be employed. ncert.nic.in LiAlH4 is a more potent reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent its violent reaction with protic solvents. chemguide.co.uk

Table 1: Common Reduction Strategies

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Ethanol, Methanol | Room Temperature | This compound |

Chemo- and Regioselective Synthesis of this compound Precursors

The synthesis of the key precursor, 1-(5-Chlorothiophen-2-yl)propan-1-one uni.lu, often begins with a Friedel-Crafts acylation reaction. This reaction demonstrates high regioselectivity, with the acyl group preferentially adding to the 2-position of the 5-chlorothiophene ring due to the directing effects of the sulfur atom and the chloro substituent. For instance, the acylation of 2-chlorothiophene (B1346680) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) would yield the desired ketone.

Another critical precursor is 5-chlorothiophene-2-carboxylic acid. A one-pot synthesis method for this compound has been developed, which involves the chlorination of 2-thiophenecarboxaldehyde, followed by oxidation to the carboxylic acid. google.com This process showcases chemoselectivity by targeting the aldehyde group for oxidation while preserving the chloro-substituted thiophene ring.

Novel and Optimized Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and cost-effective methods for producing chemical compounds. These include the use of catalytic approaches and the application of green chemistry principles.

Catalytic Approaches in the Formation of the Propan-2-ol Moiety

Catalytic hydrogenation offers an alternative to the use of metal hydride reagents for the reduction of 1-(5-Chlorothiophen-2-yl)propan-1-one. This method involves the use of molecular hydrogen (H2) in the presence of a metal catalyst. Ruthenium-based catalysts, for example, have been shown to be highly effective for the hydrogenation of ketones to alcohols. rsc.orgnih.govresearchgate.net These reactions can often be carried out under milder conditions and with higher atom economy compared to stoichiometric reductions. The use of a catalyst can also offer greater control over the stereochemistry of the product, which is discussed in the following section.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water or ethanol. nih.gov

Catalysis: Employing catalytic methods, as described above, reduces waste by using small amounts of a catalyst that can be recycled, rather than stoichiometric amounts of reagents. bohrium.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. nih.gov

A specific example of a greener approach in thiophene synthesis is the copper-mediated halocyclization in ethanol, which avoids harsh solvents. nih.gov While not directly applied to the target molecule, this demonstrates the potential for developing more sustainable synthetic routes for thiophene derivatives.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The propan-2-ol moiety of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(5-Chlorothiophen-2-yl)propan-2-ol and (S)-1-(5-Chlorothiophen-2-yl)propan-2-ol. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of great importance in the pharmaceutical industry, as different enantiomers can have different biological activities.

The asymmetric reduction of the prochiral ketone, 1-(5-Chlorothiophen-2-yl)propan-1-one, is the most common strategy to obtain enantiomerically pure forms of the alcohol. This can be achieved using either chiral chemical catalysts or biocatalysts.

Catalytic Asymmetric Reduction: Chiral catalysts, such as those based on ruthenium complexed with chiral ligands (e.g., BINAP), are widely used for the asymmetric hydrogenation of ketones. nih.gov Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane. mdpi.comorganic-chemistry.org

Biocatalytic Asymmetric Reduction: Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.govnih.gov A wide range of microorganisms and isolated enzymes (ketoreductases) have been shown to reduce ketones to their corresponding alcohols with high enantioselectivity. nih.govbohrium.comtandfonline.com For instance, studies on the bioreduction of acetophenone (B1666503) and its derivatives using various plant cells and fungi have demonstrated the production of chiral alcohols with high enantiomeric excess. nih.govtandfonline.comtandfonline.com These methods could be adapted for the asymmetric reduction of 1-(5-Chlorothiophen-2-yl)propan-1-one.

Table 2: Stereoselective Synthesis Approaches

| Method | Catalyst/Biocatalyst | Chiral Source | Product |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Ruthenium-BINAP complex | Chiral BINAP ligand | (R)- or (S)-1-(5-Chlorothiophen-2-yl)propan-2-ol |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Chiral amino alcohol derivative | (R)- or (S)-1-(5-Chlorothiophen-2-yl)propan-2-ol |

Chiral Catalyst Development for Asymmetric Reduction

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to valuable chiral secondary alcohols. nih.gov The synthesis of enantiomerically pure this compound relies on the development of highly efficient chiral catalysts capable of discriminating between the two faces of the ketone. Research in this area has produced a diverse array of catalytic systems, broadly categorized into metal-based catalysts and biocatalysts.

Metal-Based Catalysts: Prominent among metal-based systems are those developed by Noyori and his contemporaries, which utilize ruthenium (Ru) and rhodium (Rh) complexes with chiral ligands. nih.gov These catalysts operate through transfer hydrogenation or direct hydrogenation mechanisms. For instance, Noyori-type catalysts, which typically consist of a Ru(II) center, a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an η⁶-arene ligand, are highly effective for the asymmetric transfer hydrogenation of aryl ketones. nih.govmdpi.com The mechanism involves the formation of a metal-hydride species that delivers hydrogen to the ketone in a highly stereocontrolled manner. mdpi.com Iron-based catalysts, which offer a more economical and sustainable alternative to noble metals like ruthenium, have also been developed, combining features of Noyori's catalysts with unique ligand designs to achieve asymmetric transfer hydrogenation. rsc.orgscispace.com

Biocatalysts: Biocatalysis offers a green and highly selective alternative for ketone reduction. nih.gov Enzymes, particularly ketoreductases (KREDs), found in whole-cell systems (like yeast, bacteria, or fungi) or as isolated enzymes, can reduce ketones with exceptional enantioselectivity under mild reaction conditions. bohrium.comnih.gov These enzymatic reductions depend on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H), which must be regenerated in situ for catalytic turnover. nih.govchinayyhg.com The development of robust cofactor regeneration systems, often coupled with a sacrificial substrate like glucose or isopropanol (B130326), has been crucial for the practical application of biocatalytic reductions. bohrium.comchinayyhg.com The screening of microbial libraries and the application of enzyme evolution technologies have led to the discovery and engineering of KREDs with high activity and selectivity for a wide range of substrates, including heteroaromatic ketones. chinayyhg.comresearchgate.net

| Catalyst Type | Key Features | Examples of Ligands/Systems | Relevant Reactions |

|---|---|---|---|

| Noyori-Type Ru Catalysts | High efficiency and enantioselectivity; operates via transfer or direct hydrogenation. nih.gov | (S,S)-TsDPEN, (S)-BINAP, (S)-XylBINAP. nih.gov | Asymmetric (transfer) hydrogenation of aryl and heteroaryl ketones. mdpi.com |

| Iron-Based Catalysts | More economical and sustainable than noble metal catalysts. rsc.orgscispace.com | Complexes with chiral bis(phosphino) and ene(amido) ligands. rsc.org | Asymmetric transfer hydrogenation of ketones. scispace.com |

| Biocatalysts (KREDs) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov Requires cofactor regeneration. chinayyhg.com | Whole cells (e.g., Saccharomyces cerevisiae, Candida parapsilosis) or isolated ketoreductases (KREDs). bohrium.com | Asymmetric reduction of a broad range of ketones. nih.govbohrium.com |

Diastereoselective Synthesis of this compound Isomers

As this compound possesses a single stereocenter, the synthesis of its isomers refers to the production of its (R)- and (S)-enantiomers. The methods described in the previous section on asymmetric reduction are directly applicable here to achieve high enantiomeric excess (ee) of the desired isomer.

Beyond the synthesis of its enantiomers, diastereoselective reactions can be performed starting from the racemic or enantiopure alcohol to generate more complex molecules with multiple stereocenters. A notable example is the diastereoselective amination of a racemic secondary alcohol. By reacting the alcohol with a chiral amine or an ammonia (B1221849) equivalent in the presence of a suitable catalyst, it is possible to achieve a dynamic kinetic resolution where one enantiomer of the alcohol reacts faster to form one diastereomer of the product amine. For example, ruthenium-catalyzed diastereoselective amination of racemic alcohols using a chiral sulfinamide has been shown to produce chiral amines with high diastereomeric ratios. semanticscholar.org This strategy could be applied to racemic this compound to synthesize specific diastereomers of the corresponding amine derivative.

Derivatization Strategies and Reactivity of this compound

The title compound serves as a scaffold for further chemical modification, both at the propan-2-ol side chain and the chlorothiophene nucleus.

Functional Group Interconversions on the Propan-2-ol Side Chain

The secondary alcohol group is a key site for synthetic transformations.

Oxidation to Ketone: The hydroxyl group can be readily oxidized back to the corresponding ketone, 1-(5-chlorothiophen-2-yl)propan-2-one. This transformation is fundamental and can be achieved using a wide variety of oxidizing agents. libretexts.org Standard conditions include Swern oxidation (using oxalyl chloride or cyanuric chloride and DMSO) or reagents like pyridinium (B92312) chlorochromate (PCC). libretexts.orgorganic-chemistry.orgchemguide.co.uk This reversible transformation is valuable, allowing access to the ketone for other reactions, such as the introduction of different functional groups at the α-position.

Conversion to Amine: The hydroxyl group can be replaced with an amino group to furnish 1-(5-chlorothiophen-2-yl)propan-2-amine. aaronchem.com This can be accomplished through various methods, including direct amination via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govorganic-chemistry.org This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to the intermediate ketone, which then undergoes reductive amination in situ. nih.gov Alternatively, multi-enzyme cascade systems employing an alcohol dehydrogenase and an amine dehydrogenase can achieve the asymmetric amination of secondary alcohols. capes.gov.br

Transformations Involving the 5-Chlorothiophene Nucleus

The 5-chlorothiophene ring offers opportunities for modification, primarily through cross-coupling reactions where the chlorine atom acts as a leaving group.

Suzuki-Miyaura Coupling: The chlorine atom can be substituted with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed Suzuki-Miyaura coupling. libretexts.org This reaction pairs the chlorothiophene with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a suitable ligand (e.g., XPhos) and base. tcichemicals.comnih.gov This method is highly efficient for creating new carbon-carbon bonds, even with less reactive aryl chlorides, and is tolerant of many functional groups. nih.govdoaj.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org Similar to the Suzuki coupling, it requires a palladium catalyst, a specialized phosphine (B1218219) ligand (such as those from the Buchwald ligand families), and a base. organic-chemistry.orgprinceton.edu This reaction provides a powerful route to synthesize various N-substituted aniline (B41778) analogues, where the thiophene ring takes the place of the benzene (B151609) ring.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(0) or Pd(II) catalyst, phosphine ligand, base (e.g., K₂CO₃). libretexts.org | C-C (Aryl-Aryl, Aryl-Alkyl). mdpi.com |

| Buchwald-Hartwig Amination | R₂NH or RNH₂ | Pd(0) or Pd(II) catalyst, specialized phosphine ligand, base (e.g., NaOt-Bu). wikipedia.orglibretexts.org | C-N (Aryl-Amine). |

Synthesis of Advanced Intermediates Utilizing this compound

The structural features of this compound make it a useful starting point for the synthesis of more complex molecules and advanced intermediates. The combination of a modifiable side chain and a reactive thiophene nucleus allows for diverse synthetic pathways.

For example, the ketone precursor, 1-(5-chlorothiophen-2-yl)propan-2-one, can undergo reactions with organometallic reagents. Addition of a Grignard reagent (e.g., methylmagnesium bromide) would lead to the tertiary alcohol, 1-(5-chlorothiophen-2-yl)-2-methylpropan-2-ol, introducing further substitution on the side chain. chemscene.combldpharm.com

Furthermore, the chlorothiophene moiety is a key component in various biologically active compounds. While not directly starting from the title alcohol, related structures are used to construct complex heterocyclic systems. For instance, thiophene-containing aminoacetylenic ketones have been used to synthesize highly functionalized pyrrol-3-one derivatives through base-catalyzed intramolecular cyclization. mdpi.com The principles of these transformations highlight the utility of the 1-(5-chlorothiophen-2-yl) moiety as a foundational element in building advanced, polycyclic molecular architectures with potential pharmacological applications.

Advanced Spectroscopic and Structural Elucidation of 1 5 Chlorothiophen 2 Yl Propan 2 Ol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. researchgate.net For 1-(5-Chlorothiophen-2-yl)propan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive information regarding the molecular framework, connectivity, and electronic environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the propanol (B110389) side chain. The two aromatic protons on the 5-chlorothiophene ring typically appear as doublets in the range of δ 6.7-7.0 ppm, with their coupling constant (³JHH) confirming their ortho relationship. The protons of the propanol moiety would include a multiplet for the methine proton (CH-OH), a doublet for the methylene (B1212753) protons (CH₂), and a doublet for the terminal methyl protons (CH₃). The hydroxyl proton often appears as a broad singlet, its chemical shift being sensitive to concentration and solvent. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbon atoms of the 5-chlorothiophene ring would resonate in the aromatic region (typically δ 120-145 ppm), with the carbon bearing the chlorine atom (C5) and the carbon attached to the side chain (C2) being clearly distinguishable. The carbons of the propan-2-ol side chain would appear in the aliphatic region, with the carbinol carbon (C-OH) resonating around δ 65-70 ppm.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. Note: These are predicted values based on standard chemical shift increments and data from similar structures. Actual experimental values may vary.

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |

| Thiophene H-3 | 6.75 (d, J=3.8) | 126.5 |

| Thiophene H-4 | 6.85 (d, J=3.8) | 124.8 |

| Propanol CH₂ (C1') | 2.95 (d, J=6.5) | 42.0 |

| Propanol CH (C2') | 4.15 (m) | 68.5 |

| Propanol OH | variable (s, broad) | - |

| Propanol CH₃ (C3') | 1.25 (d, J=6.2) | 23.5 |

| Thiophene C-2 | - | 144.0 |

| Thiophene C-5 | - | 129.0 |

Elucidating Stereochemical Configuration via Advanced NMR Techniques

The propan-2-ol moiety contains a chiral center at the C2' position, meaning the compound can exist as a racemic mixture of (R) and (S) enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry in diastereomeric derivatives or in complex structures. numberanalytics.comdiva-portal.org A NOESY experiment detects through-space interactions between protons that are in close proximity. diva-portal.org For a derivative of this compound with an additional stereocenter, NOESY could establish the cis or trans relationship between substituents by observing which protons are spatially close, information that is not available from through-bond coupling constants alone. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign all proton and carbon signals by correlating them through one-bond (HSQC) or multiple-bond (HMBC) couplings. numberanalytics.comipb.pt

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational exchange or restricted rotation. researchgate.net In this compound, there is potential for hindered rotation around the single bond connecting the thiophene ring (C2) and the propanol side chain (C1'). At low temperatures, this rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). acs.org By analyzing the changes in the line shape of the signals as the temperature is increased (a process known as coalescence), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational flexibility of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. ed.ac.uk

To perform X-ray analysis, a high-quality single crystal of the compound is required. A common method for growing such crystals is the slow evaporation of a saturated solution. nih.govresearchgate.net For this compound, solvents such as ethanol (B145695), acetone, or hexane (B92381) mixtures would be suitable candidates. Once a suitable crystal is obtained and mounted, it is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed. The process of crystallographic refinement involves fitting the collected data to a structural model, adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed one. iucr.org The final refined structure provides precise bond lengths, bond angles, and torsional angles.

Interactive Table 2: Typical Crystallographic Data for a 5-Chlorothiophene Derivative. Note: This table presents hypothetical but representative data based on known structures of similar compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.5 |

| Volume (ų) | 920 |

| Z | 4 |

| R-factor | < 0.05 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com For this compound, several key interactions are expected to dictate its solid-state architecture:

Hydrogen Bonding: The hydroxyl group (-OH) of the propanol moiety is a strong hydrogen bond donor and can interact with the oxygen of another molecule's hydroxyl group or the chlorine atom, forming chains or dimeric motifs.

Halogen Bonding: The chlorine atom on the thiophene ring can act as a halogen bond donor or acceptor, participating in Cl···Cl or Cl···S interactions, which are known to be significant in stabilizing crystal structures. nih.gov

C–H···π Interactions: The protons of the alkyl chain or the thiophene ring can interact with the π-system of an adjacent thiophene ring, further stabilizing the three-dimensional network. nih.gov

Analysis of these interactions provides crucial information on how the molecules self-assemble in the solid state.

Mass Spectrometry for Fragmentation Pathway Elucidation and Metabolite Identification (Non-Clinical)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Upon ionization, this compound will form a molecular ion (M⁺•). This ion is unstable and will undergo fragmentation through characteristic pathways. A plausible fragmentation pattern would involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or loss of the chlorothiophenyl-methyl radical to form an ion at m/z 45.

Loss of Water: Dehydration of the molecular ion can occur, leading to a fragment corresponding to [M-H₂O]⁺•.

Cleavage of the Thiophene Ring: The thiophene ring itself can fragment, although this often requires higher energy.

Benzylic-type Cleavage: Cleavage of the bond between the thiophene ring and the side chain is highly probable, leading to the formation of a stable chlorothiophenylmethyl cation.

In a non-clinical context, tandem mass spectrometry (MS/MS) is used to identify potential metabolites. Thiophene-containing compounds are often metabolized in vitro by cytochrome P450 enzymes, which typically introduce hydroxyl groups to either the aromatic ring or the alkyl side chain. acs.org By incubating the parent compound with liver microsomes, metabolites can be generated and subsequently analyzed by MS. researchgate.net A hydroxylated metabolite would exhibit a molecular ion with a mass increase of 16 Da compared to the parent drug. The fragmentation pattern of this new ion can then be analyzed to determine the exact site of hydroxylation, providing critical information on the metabolic fate of the compound.

Interactive Table 3: Plausible Mass Spectrometry Fragments for this compound.

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 190/192 | [M]⁺• | Molecular Ion (Cl isotope pattern) |

| 175/177 | [M - CH₃]⁺ | Alpha-cleavage |

| 172/174 | [M - H₂O]⁺• | Loss of water |

| 145/147 | [C₅H₄ClS]⁺ | Cleavage of side chain |

| 111 | [C₄H₃S]⁺ | Loss of Cl from thiophene fragment |

| 43 | [C₃H₇]⁺ | Cleavage of C-C bond next to ring |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of a molecule, these techniques provide a detailed fingerprint of the functional groups present, as well as insights into the molecule's conformational and electronic properties. For this compound, a comprehensive analysis of its FT-IR and Raman spectra allows for the unambiguous identification of its key structural features, namely the 5-chlorothiophene ring and the propan-2-ol side chain.

While a complete, experimentally verified spectral analysis for this compound is not extensively documented in publicly available literature, a robust interpretation can be constructed by drawing upon established data for its constituent functional moieties. The vibrational spectrum of this compound is best understood by considering the distinct contributions from the chlorothiophene ring and the alkyl alcohol side chain.

Characteristic Vibrational Modes of the 5-Chlorothiophene Moiety

The vibrational spectrum of a substituted thiophene is characterized by several key bands corresponding to the stretching and bending modes of the heterocyclic ring. The presence of a chlorine atom as a substituent influences the electronic distribution and vibrational frequencies of the ring.

Heteroaromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org For 2-substituted thiophenes, these bands are characteristically weak. The thiophene ring stretching vibrations, which are sensitive to the nature and position of substituents, generally appear in the 1600-1350 cm⁻¹ range. iosrjournals.org Studies on related compounds like 2-acetyl-5-chlorothiophene (B429048) have identified ring vibrations through both experimental and theoretical (DFT) methods. nih.gov Furthermore, the C-S stretching modes within the thiophene ring are typically found at lower wavenumbers, often between 850 and 650 cm⁻¹. iosrjournals.org

Interactive Table: Characteristic Vibrational Frequencies for the 5-Chlorothiophene Ring Below is a table summarizing the expected vibrational frequency ranges for the key functional groups in the 5-chlorothiophene moiety, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes | Source |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Typically weak intensity. | iosrjournals.org |

| Ring C=C Stretching | 1532 - 1347 | FT-IR, Raman | Multiple bands expected, sensitive to substitution. | iosrjournals.org |

| C-S Stretching | 852 - 637 | FT-IR, Raman | Can be coupled with other ring modes. | iosrjournals.org |

| C-Cl Stretching | ~700 - 500 | FT-IR, Raman | Dependent on the overall molecular structure. | General |

Vibrational Signatures of the Propan-2-ol Side Chain

The propan-2-ol side chain introduces several characteristic vibrational modes that are readily identifiable in the FT-IR and Raman spectra. The most prominent of these is the O-H stretching vibration.

The O-H stretching band is typically broad in the FT-IR spectrum and appears in the region of 3600-3200 cm⁻¹. mdpi.com Its broadness is a result of intermolecular hydrogen bonding. In contrast, the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the propanol chain are expected in the 2980-2850 cm⁻¹ range. mdpi.com The C-O stretching vibration of the secondary alcohol is anticipated to produce a strong band in the FT-IR spectrum, typically around 1100 cm⁻¹. Bending vibrations for the CH₃ and CH₂ groups will also be present at lower frequencies.

Interactive Table: Characteristic Vibrational Frequencies for the Propan-2-ol Moiety This table outlines the expected vibrational frequencies for the functional groups within the propan-2-ol side chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes | Source |

| O-H Stretch | 3600 - 3200 | FT-IR | Broad band due to hydrogen bonding. | mdpi.com |

| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, Raman | Asymmetric and symmetric modes of CH₃ and CH₂. | mdpi.com |

| C-O Stretch | ~1100 | FT-IR | Strong intensity, characteristic of secondary alcohols. | General |

| C-H Bending | 1470 - 1370 | FT-IR, Raman | Scissoring and bending modes of CH₃ and CH₂. | General |

Conformational Insights

Beyond functional group identification, vibrational spectroscopy can offer insights into the conformational preferences of this compound. The rotational freedom around the C-C single bond connecting the thiophene ring and the propanol side chain can lead to different stable conformers. These conformers would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed in conjunction with experimental spectroscopy to predict the vibrational frequencies of different conformers. nih.govresearchgate.netnih.gov By comparing the calculated spectra of various possible conformations with the experimental FT-IR and Raman data, the most stable conformation in the solid state or in solution can be inferred. For instance, studies on similar molecules like 2-acetyl-5-chlorothiophene have successfully used this combined approach to determine the preferred isomer. nih.gov The orientation of the propan-2-ol group relative to the thiophene ring would influence the vibrational modes of both moieties due to steric and electronic effects, which would be reflected in the spectral data.

Computational and Theoretical Investigations of 1 5 Chlorothiophen 2 Yl Propan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. psu.eduaps.org DFT studies are instrumental in determining the optimized, lowest-energy three-dimensional structure of a molecule.

For a molecule like 1-(5-Chlorothiophen-2-yl)propan-2-ol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, can predict key geometric parameters. nih.govresearchgate.netsemanticscholar.org These parameters include the bond lengths between atoms (e.g., C-C, C-S, C-Cl, C-O) and the bond angles that define the molecule's shape. Studies on related chlorothiophene derivatives have used DFT to compare calculated geometric parameters with those obtained from experimental X-ray diffraction, often finding a high degree of correlation. nih.govresearchgate.net

Beyond geometry, DFT is used to investigate electronic properties. The molecular electrostatic potential (MEP) map is a crucial output, which visualizes the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. nih.gov For this compound, the oxygen of the hydroxyl group and the sulfur atom of the thiophene (B33073) ring would be expected to be nucleophilic sites, while the hydrogen of the hydroxyl group would be an electrophilic site.

Table 1: Example of DFT-Calculated Geometric Parameters for a Related Thiophene Derivative. This table illustrates the type of data obtained from DFT calculations on a similar class of compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C-S | 1.73 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C=C | 1.37 Å |

| Bond Angle | C-S-C | 92.5° |

| Bond Angle | S-C-C | 111.5° |

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.commdpi.com

The energies of the HOMO and LUMO, and the energy gap between them (ΔE = ELUMO – EHOMO), are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive. semanticscholar.org For this compound, FMO analysis would involve calculating the energies and visualizing the distribution of these orbitals. Computational studies on similar thiophene derivatives show that the HOMO is often distributed across the thiophene ring, while the LUMO's location can be influenced by substituents. researchgate.netresearchgate.net These calculations help predict the most likely sites for nucleophilic or electrophilic attack. youtube.commdpi.com

Table 2: Example FMO Properties for Thiophene Sulfonamide Derivatives. This table demonstrates the kind of data generated from FMO analysis on related compounds, showing how electronic properties vary within a chemical series. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -6.51 | -1.86 | 4.65 |

| Derivative 2 | -6.32 | -2.21 | 4.11 |

| Derivative 3 | -6.89 | -2.34 | 4.55 |

| Derivative 7 | -6.01 | -2.57 | 3.44 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. rsc.orgchemrxiv.org

For a flexible molecule like this compound, which has rotatable bonds in its propanol (B110389) side chain, MD simulations can explore its conformational landscape. This reveals the different shapes the molecule can adopt, their relative stabilities, and the energy barriers between them. Furthermore, performing these simulations in a solvent like water allows for the study of solvent effects, such as how water molecules form hydrogen bonds with the hydroxyl group and how this influences the molecule's preferred conformation. chemrxiv.org Parameters like the radius of gyration and root-mean-square deviation (RMSD) can be tracked over time to assess the stability of the molecule's structure. mdpi.com

In Silico Prediction of Molecular Interactions with Biological Macromolecules (Non-Clinical)

In silico methods are crucial for predicting how a small molecule might interact with biological targets like proteins, which is a key step in drug discovery. nih.govnih.gov

Molecular Docking Studies with Enzyme Active Sites or Receptor Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, which is typically a protein. nih.gov The goal is to find the binding mode with the lowest energy, which represents the most stable and likely interaction. juniperpublishers.com

In a typical docking study, the three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank. The ligand is then computationally placed into the protein's active site or binding pocket. The software, such as AutoDock or MOE, systematically explores different positions and orientations of the ligand, scoring each one based on a force field that estimates the interaction energy. nih.govnih.gov Docking studies on various thiophene derivatives have been performed against numerous biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govnih.govrsc.org These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. juniperpublishers.com

Binding Energy Calculations and Ligand Efficiency Metrics

The primary output of a molecular docking study is the binding energy (or docking score), typically expressed in kcal/mol. gyanvihar.org This value estimates the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger, more favorable binding affinity. asianresassoc.org Computational studies on thiophene derivatives have reported a wide range of binding energies depending on the specific molecule and protein target. nih.gov

Table 3: Example Docking Results for a Thiophene Derivative Against a Protein Target. This table illustrates the typical output of a molecular docking study, showing the predicted binding affinity and the key amino acid residues involved in the interaction.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Thiazole-Thiophene Scaffold | MCF-7 Target Protein | -7.5 | LYS33, GLU51, ILE10 |

| Thieno[2,3-d]pyrimidin-4(3H)-one | Lactate Dehydrogenase | -9.8 | ARG109, THR246, ILE250 |

Beyond simple binding energy, researchers often use ligand efficiency (LE) metrics to evaluate potential drug candidates. Ligand efficiency normalizes the binding energy by the size of the molecule (usually the number of heavy, non-hydrogen atoms), providing a measure of how efficiently the molecule binds. This allows for a more equitable comparison between molecules of different sizes, helping to identify smaller, more optimized fragments that can be developed into more potent compounds.

Investigation of Biological Activities and Structure Activity Relationships Sar in Vitro and Mechanistic

Mechanistic Studies at the Molecular and Cellular Level (Excluding Human Clinical Data)

Detailed investigations into how 1-(5-chlorothiophen-2-yl)propan-2-ol interacts with biological systems at the molecular and cellular level are required to understand its potential therapeutic applications and to inform structure-activity relationship (SAR) studies. Such studies are fundamental for drug discovery and development.

Elucidating Molecular Targets and Binding Modes

Currently, there is no published research that identifies the specific molecular targets of this compound. For many thiophene (B33073) derivatives, their biological effects are mediated by direct interaction with proteins such as enzymes or receptors. For instance, various thiophene-based compounds have been shown to target enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. nih.govencyclopedia.pub Other studies have explored the potential for thiophene derivatives to act as inhibitors of enzymes like tyrosinase or to interact with DNA. nih.govfrontiersin.org

To elucidate the molecular targets of this compound, a range of experimental approaches would be necessary. These could include:

Affinity-based proteomics: To identify binding partners in a complex biological sample.

Enzymatic assays: To screen for inhibitory or activating effects against a panel of relevant enzymes.

Receptor binding assays: To determine if the compound interacts with specific cellular receptors.

Molecular docking studies: To computationally predict potential binding modes with known protein structures.

Without such studies, any discussion of the molecular targets and binding modes of this compound would be purely speculative.

Investigation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a common mechanism through which bioactive compounds exert their effects. These complex networks of protein interactions and modifications control a vast array of cellular processes, including cell growth, differentiation, and apoptosis.

Research on other classes of thiophene derivatives has demonstrated their ability to influence key signaling pathways. For example, some thiophene-containing molecules have been shown to affect pathways regulated by nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinases (MAPKs), which are critical in inflammation and cancer. techscience.com

To understand the effects of this compound on cellular signaling, researchers would need to conduct experiments such as:

Western blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins.

Reporter gene assays: To assess the activity of transcription factors that are endpoints of specific signaling cascades.

Gene expression profiling: To identify global changes in gene expression that are indicative of pathway modulation.

In the absence of such experimental data for this compound, it is not possible to describe its impact on intracellular signaling.

While the thiophene scaffold holds significant promise in the development of new therapeutic agents, the specific compound this compound remains largely uncharacterized from a biological and mechanistic standpoint. The lack of available data on its molecular targets and its influence on intracellular signaling pathways highlights a clear need for future research to unlock the potential of this and related compounds.

Role of 1 5 Chlorothiophen 2 Yl Propan 2 Ol As a Synthetic Building Block and Precursor

Utilization in the Construction of Complex Organic Molecules

The structural framework of 1-(5-chlorothiophen-2-yl)propan-2-ol serves as a foundational component for the assembly of intricate molecular architectures. The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 1-(5-chlorothiophen-2-yl)propan-2-one, or converted into other functional groups, thereby enabling a diverse array of subsequent reactions. uni.lu This versatility allows for its incorporation into larger, more complex molecular scaffolds.

Synthesis of Nitrogen-Containing Heterocycles Incorporating the 5-Chlorothiophene Scaffold

A significant application of derivatives of this compound is in the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in many pharmaceutically active compounds. Notably, the closely related 5-chlorothiophene-2-carboxylic acid, which can be prepared from precursors like this compound, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. chemicalbook.comgoogle.comdegres.eunih.govgoogle.com Rivaroxaban contains a central oxazolidinone ring, a nitrogen-containing heterocycle, which is coupled with the 5-chlorothiophene moiety. The synthesis involves the reaction of 5-chlorothiophene-2-carbonyl chloride with the appropriate amine-containing fragment of the oxazolidinone core. google.comnih.gov This highlights the critical role of the 5-chlorothiophene scaffold in the development of important therapeutic agents.

The broader utility of thiophene-containing compounds in constructing nitrogen heterocycles is well-documented. Multicomponent reactions, for instance, provide an efficient pathway to synthesize complex heterocyclic structures, including those with thiophene (B33073) units. nih.govnih.govnih.govnih.govdokumen.pubmdpi.commdpi.commdpi.com These reactions often involve the condensation of multiple starting materials in a single step, offering a rapid and atom-economical approach to molecular diversity.

Precursor to Chiral Auxiliaries and Ligands

While direct utilization of this compound as a chiral auxiliary is not extensively reported, its chiral nature presents potential for its development into such reagents. Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. mdpi.com The secondary alcohol of this compound can be resolved into its individual enantiomers, which could then serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. The development of new chiral building blocks is an ongoing area of research in organic synthesis. nih.govfrontiersin.orguni.lu

Strategic Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules for high-throughput screening and drug discovery. sci-hub.sewiley-vch.denih.govmdpi.com The thiophene scaffold is a valuable core structure in DOS due to its chemical stability and the various positions available for functionalization. frontiersin.org Although specific DOS libraries based on this compound are not prominently featured in the literature, its potential as a starting point for such libraries is evident. By systematically modifying the alcohol functionality and the thiophene ring, a diverse collection of related compounds could be generated. This approach allows for the exploration of a broad chemical space to identify molecules with desired biological activities.

Development of Lead Compounds in Preclinical Research (Excluding Clinical Human Data)

The 5-chlorothiophene moiety is a recognized pharmacophore found in various biologically active molecules. For instance, derivatives of this compound, such as certain chalcones, have been investigated for their potential anticancer properties. While direct preclinical data on this compound itself is limited, the broader class of chlorothiophene-containing compounds has shown promise in preclinical studies.

A notable example is the development of VEGFR-2 inhibitors, where a complex molecule containing a propan-2-ol side chain attached to a heterocyclic core demonstrated robust in vivo activity in preclinical tumor models. nih.gov While not a direct derivative, this illustrates the potential of incorporating the propan-2-ol moiety into larger, biologically active scaffolds. The synthesis and evaluation of thiophene analogues of known anticancer agents have also been a strategy in preclinical research. uni.lu

Analytical Methodologies for Research Scale Characterization and Quantification

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a predominant method for the enantioseparation of various chiral compounds, including those with structures analogous to "1-(5-Chlorothiophen-2-yl)propan-2-ol". ceon.rs The development of a successful HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and a suitable mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability in resolving a wide range of chiral molecules. mdpi.com

For the separation of the enantiomers of "this compound," a normal-phase HPLC method using a polysaccharide-based chiral column, such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, would be a suitable starting point. The mobile phase could consist of a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695). ceon.rsresearchgate.net The addition of a small amount of an amine, such as diethylamine, can improve peak shape and resolution, particularly for compounds with basic functionalities. ceon.rs

A systematic approach to method development would involve screening different chiral columns and varying the composition of the mobile phase to achieve optimal separation. The resolution (Rs) between the enantiomeric peaks should be greater than 1.5 for baseline separation. ceon.rs The detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, likely around the absorption maximum of the chlorothiophene chromophore.

A representative, albeit hypothetical, HPLC method for the chiral separation of "this compound" is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Heptane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of "this compound". For chiral separations, capillary columns coated with derivatized cyclodextrins are commonly employed. These CSPs can differentiate between enantiomers based on their differing interactions.

Prior to GC analysis, derivatization of the hydroxyl group of "this compound" may be necessary to improve its volatility and chromatographic behavior. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA).

The identification of the separated isomers and any impurities can be confirmed by their mass spectra, which provide information about their molecular weight and fragmentation patterns. dtic.miljmchemsci.com The total purity can be determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

A hypothetical GC-MS method for the analysis of "this compound" is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| MS Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Quantitative Analysis of this compound in Research Matrices (e.g., Reaction Mixtures, Cell Culture Media)

Accurate quantification of "this compound" in complex matrices such as reaction mixtures and cell culture media is essential for monitoring reaction progress, assessing metabolic stability, and understanding its biological effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. sciex.commdpi.com

Sample Preparation

The sample preparation procedure is critical for removing interfering substances from the matrix and concentrating the analyte. For reaction mixtures, a simple dilution with an appropriate solvent may be sufficient. impactfactor.org For more complex matrices like cell culture media, a more rigorous cleanup is required. researchgate.net

Protein Precipitation: A common method for removing proteins from biological samples is to add a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The precipitated proteins are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. frontiersin.org

LC-MS/MS Analysis

A reversed-phase HPLC method is typically used for the separation of the analyte from the remaining matrix components. A C18 column is a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve ionization. researchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). This highly selective detection method minimizes interference from co-eluting compounds. sciex.com

Method validation is performed according to established guidelines to ensure the reliability of the results. mdpi.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

A hypothetical set of validation parameters for a quantitative LC-MS/MS method for "this compound" is presented in the table below.

| Parameter | Acceptance Criteria | Hypothetical Value |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 85-115% | 92-108% |

| Precision (% RSD) | ≤ 15% | < 10% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 2 ng/mL |

Electrochemical Characterization and Potential Sensing Applications

The electrochemical properties of thiophene (B33073) and its derivatives have been extensively studied due to their applications in conducting polymers, electronic devices, and sensors. aau.edu.etmdpi.com The electrochemical behavior of "this compound" can be investigated using techniques such as cyclic voltammetry (CV).

Electrochemical Characterization

Cyclic voltammetry can be used to determine the oxidation potential of "this compound". This involves scanning the potential of a working electrode (e.g., glassy carbon, platinum, or gold) in a solution containing the compound and a supporting electrolyte. aau.edu.et The resulting voltammogram will show a peak at the potential where the compound is oxidized. The position and shape of this peak can provide insights into the electronic properties of the molecule and the reversibility of the redox process. The oxidation potential is expected to be influenced by the electron-donating or -withdrawing nature of the substituents on the thiophene ring. osti.gov

Potential Sensing Applications

Thiophene derivatives can be electropolymerized onto an electrode surface to create a modified electrode with specific sensing capabilities. researchgate.netresearchgate.net The resulting polymer film can exhibit enhanced electrocatalytic activity towards certain analytes, allowing for their sensitive and selective detection. For example, polythiophene-modified electrodes have been used for the development of biosensors for glucose and other biomolecules. mdpi.com

The "this compound" monomer could potentially be electropolymerized to form a functionalized polymer film. The hydroxyl and chloro groups on the polymer backbone could serve as sites for further modification or interaction with target analytes, opening up possibilities for the development of novel electrochemical sensors. researchgate.net Further research would be needed to explore the electropolymerization conditions and the sensing performance of the resulting modified electrodes.

Future Research Directions and Emerging Applications of 1 5 Chlorothiophen 2 Yl Propan 2 Ol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1-(5-Chlorothiophen-2-yl)propan-2-ol and its derivatives is a critical area for future research, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthetic approaches often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future explorations are likely to focus on the following areas:

Catalytic Asymmetric Reduction: The chirality of the propan-2-ol moiety is a key feature of the molecule. The development of catalytic asymmetric reduction methods for the precursor ketone, 1-(5-chlorothiophen-2-yl)propan-2-one, would be a significant advancement. Research into catalysts, such as those based on ruthenium, iridium, or chiral oxazaborolidines, could provide highly enantioselective routes to specific stereoisomers of the alcohol. nih.govcore.ac.ukresearchgate.net Plant-based biocatalysts have also shown promise in the asymmetric reduction of prochiral ketones, offering a green chemistry approach. nih.gov

Sustainable Synthesis: Green chemistry principles are increasingly important in chemical synthesis. Future research should aim to develop synthetic routes that are more environmentally benign. This could involve the use of biocatalysis, as mentioned above, or the exploration of solvent-free reaction conditions and the use of recyclable catalysts. For instance, methods for the synthesis of thiophene (B33073) derivatives using multicomponent reactions without solvents have been reported and could be adapted. nih.gov

Flow Chemistry: The application of flow chemistry could offer significant advantages for the synthesis of this compound, including improved reaction control, enhanced safety, and easier scalability.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, atom economy. nih.govcore.ac.uk | Development of novel chiral catalysts (e.g., Ru, Ir complexes). nih.govcore.ac.uk |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Screening of microorganisms or isolated enzymes for the reduction of the precursor ketone. |

| Sustainable Methodologies | Reduced environmental impact, lower cost. nih.gov | Use of renewable starting materials, solvent-free reactions, and recyclable catalysts. nih.gov |

| Flow Chemistry | Improved process control, scalability, and safety. | Optimization of reaction conditions in continuous flow reactors. |

Designing and Synthesizing Advanced Derivatives for Specific Molecular Probes

The inherent structural features of this compound make it an attractive scaffold for the design of specialized molecular probes. The thiophene ring, known for its electronic properties, can serve as a core component of fluorescent probes.

Future research in this area could focus on:

Fluorescent Probes for Biological Imaging: By functionalizing the thiophene ring or the hydroxyl group with fluorophores or recognition moieties, novel fluorescent probes could be developed. acs.orgrsc.orgmdpi.comnih.gov These probes could be designed to selectively detect specific analytes, such as metal ions or reactive oxygen species, within living cells. The chlorinated thiophene core may influence the photophysical properties of such probes, potentially leading to desirable characteristics like large Stokes shifts. mdpi.comnih.gov

Probes for Mechanistic Studies: Derivatives of this compound could be synthesized to act as probes for studying biological processes. For example, by incorporating a photoreactive group, it might be possible to create photoaffinity labels to identify protein targets of thiophene-containing bioactive molecules.

Potential in Materials Science and Optoelectronic Applications

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and stability. nih.gov The this compound scaffold, with its potential for polymerization and functionalization, could be a valuable building block for new materials.

Key research directions include:

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used in the development of materials for OLEDs. nih.govnih.govrsc.org The introduction of the this compound unit into polymer backbones or as a component of small molecule emitters could lead to materials with tailored optoelectronic properties. The chlorine substituent can influence the electronic properties and intermolecular interactions, which are crucial for device performance. rsc.org

Organic Photovoltaics (OPVs): Functionalized thiophenes are also key components in organic solar cells. britannica.combeilstein-journals.org The development of polymers or small molecules incorporating the this compound motif could lead to new donor or acceptor materials for OPV devices.

Nonlinear Optical (NLO) Materials: Thiophene-containing push-pull systems have been shown to exhibit significant second-order nonlinear optical properties. By attaching electron-donating and electron-accepting groups to the this compound scaffold, it may be possible to create novel NLO materials.

The table below summarizes the potential applications in materials science.

| Application Area | Potential Role of this compound Derivatives | Research Focus |

| OLEDs | As emissive materials or host materials. nih.govrsc.org | Synthesis of polymers and small molecules and characterization of their electroluminescent properties. rsc.orgrsc.org |

| OPVs | As donor or acceptor materials in the active layer. britannica.combeilstein-journals.org | Design of materials with appropriate energy levels and absorption spectra for efficient charge separation. |

| NLO Materials | As a core scaffold for push-pull chromophores. | Synthesis of derivatives with strong donor-acceptor groups and measurement of their hyperpolarizability. |

Integration into Systems Biology and Chemical Biology Research

The fields of systems biology and chemical biology aim to understand complex biological systems at a molecular level. Small molecules are essential tools in these disciplines for perturbing and probing biological networks. The this compound scaffold holds promise for such applications.

Future research could involve:

Library Synthesis for High-Throughput Screening: The synthesis of a diverse library of derivatives based on the this compound scaffold could be undertaken. This library could then be screened against a wide range of biological targets to identify novel bioactive compounds. Thiophene derivatives have shown a broad spectrum of biological activities, including as enzyme inhibitors and receptor modulators. rsc.org

Metabolic Profiling and Metabolite Identification: Understanding the metabolic fate of thiophene-containing compounds is crucial for drug development. Studies on the metabolism of this compound and its derivatives would provide valuable insights into their potential as therapeutic agents.

Multidisciplinary Research Opportunities Involving the this compound Scaffold

The versatility of the this compound scaffold opens up numerous opportunities for multidisciplinary research, bridging chemistry, biology, and materials science.

Development of Theranostics: Combining the potential therapeutic properties of thiophene derivatives with their use in fluorescent probes could lead to the development of theranostic agents. These agents would allow for simultaneous diagnosis and therapy.

Functionalized Nanomaterials: The attachment of this compound derivatives to nanomaterials, such as graphene or nanoparticles, could create hybrid materials with novel properties and applications in areas like sensing and drug delivery. nih.gov

Biocompatible Materials: The exploration of polymers derived from this scaffold could lead to the development of new biocompatible materials for medical devices or tissue engineering. nih.gov

Q & A

Basic Research Question

- Spectroscopy :

- IR : A strong absorption band near ~3400 cm⁻¹ confirms the -OH group, while C-Cl and C-S stretches appear at 700–800 cm⁻¹ .

- NMR : H NMR shows a singlet for the hydroxyl-bearing CH₃ group (δ ~1.3 ppm) and aromatic protons on the thiophene ring (δ ~6.8–7.2 ppm). C NMR distinguishes the quaternary carbon adjacent to the hydroxyl group (δ ~70–75 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is preferred for resolving stereochemical ambiguities. Co-crystal structures, as seen in chalcone derivatives, require careful analysis of intermolecular interactions (e.g., Cl⋯Cl and C–H⋯O bonds) to validate purity .

How can researchers resolve contradictions in reactivity data between computational predictions and experimental results?

Advanced Research Question

Discrepancies often arise from solvent effects or unaccounted steric hindrance. For instance, computational models may underestimate the electron-withdrawing effect of the chloro-substituent on the thiophene ring, leading to mismatched reaction rates. Mitigation strategies include:

- Solvent Correction : Use COSMO-RS simulations to incorporate solvent polarity effects.

- Experimental Validation : Conduct controlled kinetic studies (e.g., UV-Vis monitoring) under varying temperatures to compare activation energies with DFT calculations .

- Crystallographic Validation : Cross-check proposed transition states with SCXRD-derived bond angles and torsional parameters .

What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

Advanced Research Question

Chiral resolution can be achieved via:

- Catalytic Asymmetric Reduction : Use chiral catalysts like Corey–Bakshi–Shibata (CBS) for ketone precursors, achieving >90% enantiomeric excess (ee) .

- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.

- Co-Crystallization : Co-crystallize with enantiopure agents (e.g., tartaric acid derivatives) to isolate desired stereoisomers, as demonstrated in chalcone systems .

How does the chlorothiophene moiety influence biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question

The 5-chlorothiophen-2-yl group enhances lipophilicity and π-stacking interactions with aromatic residues in enzyme active sites. Comparative studies with non-chlorinated analogs show:

- Antimicrobial Activity : Chlorination increases potency against Gram-positive bacteria (MIC reduced by 50% vs. non-chlorinated analogs) .

- Metabolic Stability : The chloro-substituent slows oxidative metabolism in liver microsome assays, extending half-life in vitro .

- Toxicity : Electrostatic potential maps suggest chlorine’s electron-withdrawing effect reduces off-target binding to mammalian receptors .

What are the best practices for handling crystallographic data inconsistencies in polymorph screening?

Advanced Research Question

- Data Collection : Use high-resolution SCXRD (λ = 0.7–1.0 Å) to resolve overlapping reflections.

- Refinement Protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals, as seen in co-crystal structures of related chalcones .

- Validation Tools : Cross-reference R-factors with PLATON’s ADDSYM to detect missed symmetry elements .

How can researchers mitigate byproduct formation during nucleophilic substitution reactions?

Advanced Research Question

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce SN1 pathways.

- Protecting Groups : Temporarily protect the hydroxyl group with TMSCl to prevent undesired esterification or oxidation .

- Kinetic Control : Monitor reaction progress via inline FTIR to halt the reaction at the intermediate stage, minimizing over-substitution .

What computational methods predict the compound’s pharmacokinetic properties most accurately?

Advanced Research Question

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (≈2.1), bioavailability (≈70%), and CYP450 inhibition.

- MD Simulations : All-atom molecular dynamics (e.g., GROMACS) model blood-brain barrier penetration, leveraging the compound’s moderate polar surface area (≈50 Ų) .

- Docking Studies : AutoDock Vina identifies potential off-target interactions, guided by crystallographic data from homologous proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |